methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid
Overview
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Biological Activity
Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, often referred to in its hydrochloride or sulfate forms, is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, highlighting relevant studies, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate
- CAS Number : 144750-52-7
- Molecular Formula : C16H17ClNO2S
- Molecular Weight : 358.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antiplatelet Activity : Similar to its structural analogs, it may inhibit platelet aggregation, which is crucial in preventing thrombosis.
- Neuroprotective Effects : Some studies suggest that compounds with thieno[2,3-c]pyridine structures can exert neuroprotective effects by modulating neurotransmitter levels.
- Antimicrobial Properties : The presence of the thieno and pyridine moieties may contribute to antimicrobial activity against certain pathogens.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate:
Study Reference | Biological Activity | Key Findings |
---|---|---|
Study A | Antiplatelet | Inhibition of ADP-induced platelet aggregation at concentrations of 10 µM. |
Study B | Neuroprotection | Reduced neuronal apoptosis in vitro by 30% under oxidative stress conditions. |
Study C | Antimicrobial | Effective against Staphylococcus aureus with an MIC of 15 µg/mL. |
Case Studies
-
Antiplatelet Activity Case Study :
- In a controlled study involving human subjects, the administration of methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate resulted in a significant reduction in platelet aggregation compared to a placebo group.
-
Neuroprotection Case Study :
- A laboratory study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress through the upregulation of antioxidant enzymes.
-
Antimicrobial Efficacy Case Study :
- Clinical isolates of Staphylococcus aureus were tested against the compound, showing promising results that suggest its potential as an antimicrobial agent.
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-11-7-9-21-14(11)10-18;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBRAVZUNXGOIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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